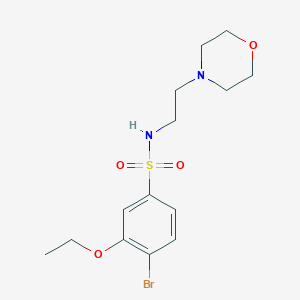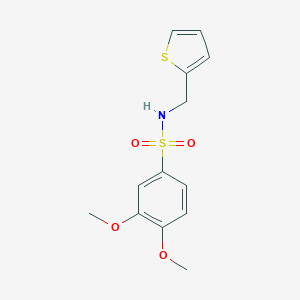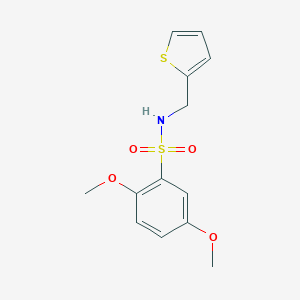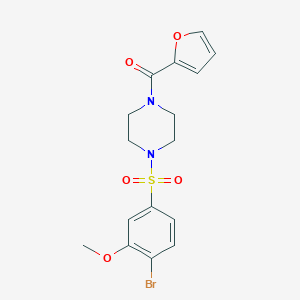
4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a complex organic compound with a molecular formula of C14H21BrN2O4S. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a morpholinoethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is the D1 protein of photosystem-II (PS-II) in plants . This protein plays a crucial role in the photosynthesis process, which is essential for the growth and survival of plants.
Mode of Action
The compound binds at the QB binding site of the D1 protein of PS-II, blocking the electron transfer in photosynthesis . This interaction disrupts the photosynthesis process, leading to the death of the plant cells.
Biochemical Pathways
The affected biochemical pathway is the photosynthesis process, specifically the electron transfer in photosystem-II. When the compound binds to the D1 protein, it prevents the normal flow of electrons, disrupting the conversion of light energy into chemical energy. This disruption leads to a decrease in the production of ATP and NADPH, two molecules that are crucial for various cellular processes .
Result of Action
The result of the compound’s action is the inhibition of photosynthesis, leading to the death of the plant cells. This makes the compound effective as a herbicide, particularly against plants like Phalaris minor, a major weed of wheat crop .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps, including bromination, ethoxylation, and sulfonamidation. The process begins with the bromination of a suitable benzene derivative, followed by the introduction of an ethoxy group through an ethoxylation reaction. The final step involves the reaction of the intermediate with morpholine and a sulfonamide precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Uniqueness
4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinoethyl group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPBILIDEMFVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline](/img/structure/B486667.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B486668.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B486670.png)
![5-Chloro-2-ethoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B486673.png)
![1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B486675.png)
![1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide](/img/structure/B486679.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-ethylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B486680.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B486695.png)
![[4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B486696.png)

![[4-(4-Chloro-3-methoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B486699.png)
